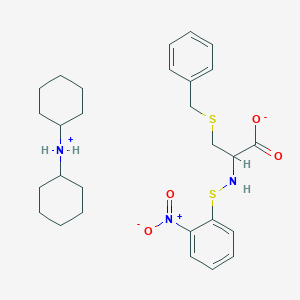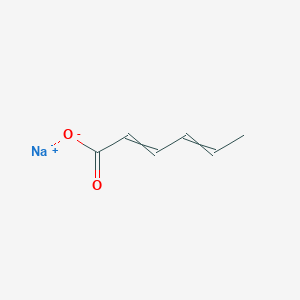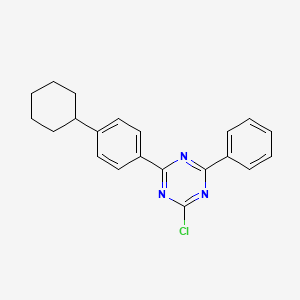
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a chloro group, a cyclohexylphenyl group, and a phenyl group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-cyclohexylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with cyanuric chloride under basic conditions to yield the desired triazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl groups can be oxidized to form corresponding quinones.
Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-amino-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrotriazine derivatives.
科学的研究の応用
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The chloro group and the triazine ring play crucial roles in its binding affinity and specificity. The compound may also induce oxidative stress or disrupt membrane integrity, leading to cell death.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(4-methylphenyl)-6-phenyl-1,3,5-triazine
- 2-Chloro-4-(4-tert-butylphenyl)-6-phenyl-1,3,5-triazine
- 2-Chloro-4-(4-ethylphenyl)-6-phenyl-1,3,5-triazine
Uniqueness
2-Chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
特性
分子式 |
C21H20ClN3 |
|---|---|
分子量 |
349.9 g/mol |
IUPAC名 |
2-chloro-4-(4-cyclohexylphenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H20ClN3/c22-21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
InChIキー |
UOJYZILTKSZJCY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



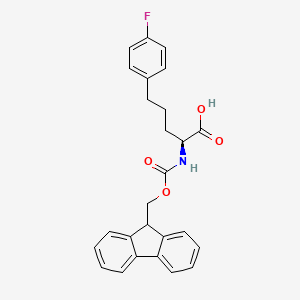
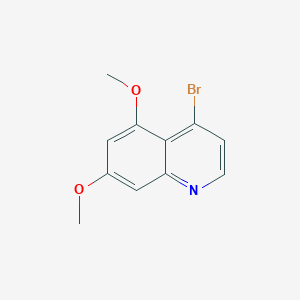
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)

![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

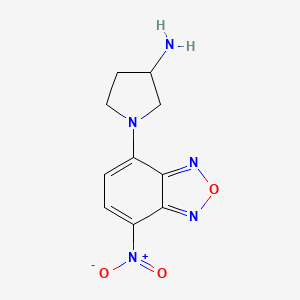
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)

